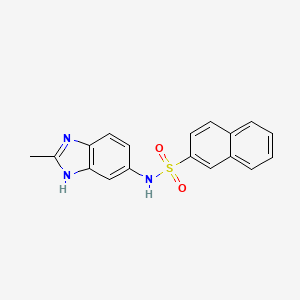![molecular formula C16H21N3O4S B12162225 (5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12162225.png)
(5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-甲氧基-3-甲基-1H-吲哚-2-基)[4-(甲磺酰基)哌嗪-1-基]甲酮是一种复杂的有机化合物 , 属于吲哚衍生物类。 该化合物以吲哚环上带有甲氧基和甲基取代基,以及哌嗪环上带有甲磺酰基取代基为特征。 这种独特结构使其在化学、生物学和医学等多个科学研究领域备受关注。
准备方法
合成路线和反应条件
(5-甲氧基-3-甲基-1H-吲哚-2-基)[4-(甲磺酰基)哌嗪-1-基]甲酮的合成通常涉及多个步骤,从市售原料开始。 一种常见的合成路线包括以下步骤:
吲哚环的形成: 吲哚环可以通过费歇尔吲哚合成进行合成,该方法涉及苯肼与醛或酮在酸性条件下的反应。
取代反应: 甲氧基和甲基可以通过使用合适的试剂,例如甲醇和甲基碘,在吲哚环上通过亲电芳香取代反应引入。
哌嗪环的形成: 哌嗪环可以通过乙二胺与合适的二卤代烷(例如 1,4-二氯丁烷)的反应进行合成。
吲哚和哌嗪环的偶联: 最后一步涉及使用合适的偶联试剂(例如 N,N'-二环己基碳二亚胺 (DCC))通过亲核取代反应偶联吲哚和哌嗪环。
工业生产方法
(5-甲氧基-3-甲基-1H-吲哚-2-基)[4-(甲磺酰基)哌嗪-1-基]甲酮的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器、自动化合成平台和高通量筛选方法来确保最终产品的产率高且纯度高。
化学反应分析
反应类型
(5-甲氧基-3-甲基-1H-吲哚-2-基)[4-(甲磺酰基)哌嗪-1-基]甲酮可以进行多种类型的化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)氧化,形成相应的氧化产物。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行,产生还原衍生物。
取代: 该化合物可以根据取代基的性质和反应条件进行亲核取代或亲电取代反应。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬、酸性或碱性条件。
还原: 氢化铝锂、硼氢化钠、无水条件。
取代: 甲醇、甲基碘、N,N'-二环己基碳二亚胺 (DCC),各种溶剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。
科学研究应用
(5-甲氧基-3-甲基-1H-吲哚-2-基)[4-(甲磺酰基)哌嗪-1-基]甲酮具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构建单元,以及作为各种有机反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医学: 研究其潜在的治疗应用,例如在开发治疗各种疾病的新药方面。
工业: 用于生产具有独特性能的专用化学品和材料。
作用机理
(5-甲氧基-3-甲基-1H-吲哚-2-基)[4-(甲磺酰基)哌嗪-1-基]甲酮的作用机制涉及其与特定分子靶点和途径的相互作用。 该化合物可能通过以下方式发挥作用:
分子靶点: 与特定受体或酶结合,导致其活性调节。
相关途径: 影响信号通路,例如参与细胞增殖、凋亡或免疫反应的通路。
作用机制
The mechanism of action of (5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
相似化合物的比较
类似化合物
(5-甲氧基-3-甲基-1H-吲哚-2-基)甲酮: 缺少哌嗪环,导致不同的化学和生物学性质。
(5-甲氧基-1H-吲哚-2-基)[4-(甲磺酰基)哌嗪-1-基]甲酮: 缺少吲哚环上的甲基,导致反应性和活性的变化。
(3-甲基-1H-吲哚-2-基)[4-(甲磺酰基)哌嗪-1-基]甲酮:
独特性
(5-甲氧基-3-甲基-1H-吲哚-2-基)[4-(甲磺酰基)哌嗪-1-基]甲酮中取代基的独特组合赋予了其独特的化学和生物学性质,使其成为各种研究和工业应用中宝贵的化合物。
属性
分子式 |
C16H21N3O4S |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
(5-methoxy-3-methyl-1H-indol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H21N3O4S/c1-11-13-10-12(23-2)4-5-14(13)17-15(11)16(20)18-6-8-19(9-7-18)24(3,21)22/h4-5,10,17H,6-9H2,1-3H3 |
InChI 键 |
SFDCIPARKRSJEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)N3CCN(CC3)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Ethoxy-3-methoxyphenyl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazo lidin-4-one](/img/structure/B12162145.png)

![5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol](/img/structure/B12162148.png)
![2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B12162150.png)
![6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B12162159.png)
![(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone](/img/structure/B12162163.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B12162166.png)

![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B12162176.png)
methanone](/img/structure/B12162178.png)
![ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B12162185.png)
![methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B12162186.png)
![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide](/img/structure/B12162194.png)

